molecular formula C5H5BrN2 B1513496 4-Bromo-5-methylpyridazine

4-Bromo-5-methylpyridazine

Cat. No.: B1513496
M. Wt: 173.01 g/mol
InChI Key: BCBYBKDHVMKJAZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyridazine is a heterocyclic aromatic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a bromine atom at position 4 and a methyl group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing bromine and the electron-donating methyl group, which modulate its participation in cross-coupling reactions, nucleophilic substitutions, and cycloadditions .

Properties

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

IUPAC Name

4-bromo-5-methylpyridazine

InChI

InChI=1S/C5H5BrN2/c1-4-2-7-8-3-5(4)6/h2-3H,1H3

InChI Key

BCBYBKDHVMKJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 4-Bromo-5-methylpyridazine, differing primarily in substituent type, position, or heterocyclic core:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle
4-Bromo-5-methylpyridazine Not Provided C₅H₅BrN₂ ~175.01 (calculated) Br (C4), CH₃ (C5) Pyridazine
4-Bromo-5-chloro-2-methylpyridine 1211529-34-8 C₆H₅BrClN 206.47 Br (C4), Cl (C5), CH₃ (C2) Pyridine
5-Bromo-2-hydroxy-4-methylpyridine 164513-38-6 C₆H₆BrNO 188.02 Br (C5), OH (C2), CH₃ (C4) Pyridine
5-Bromo-4-(4-methylphenyl)pyrimidine 149323-50-2 C₁₁H₉BrN₂ 249.11 Br (C5), 4-methylphenyl (C4) Pyrimidine

Electronic and Reactivity Comparisons

  • 4-Bromo-5-chloro-2-methylpyridine : The pyridine ring (one nitrogen) reduces electron density compared to pyridazine. The chlorine at C5 increases electrophilicity, favoring nucleophilic substitution at C4, whereas the methyl group at C2 introduces steric hindrance. This compound is less reactive in cross-couplings than 4-Bromo-5-methylpyridazine due to the absence of adjacent nitrogen atoms .
  • 5-Bromo-2-hydroxy-4-methylpyridine : The hydroxyl group at C2 enhances hydrogen-bonding capacity and acidity (pKa ~8–10), making it more water-soluble than 4-Bromo-5-methylpyridazine. The bromine at C5 directs electrophilic substitution to C3, contrasting with the C4 bromine in the target compound .
  • 5-Bromo-4-(4-methylphenyl)pyrimidine : The pyrimidine core (nitrogens at C1 and C3) creates a electron-deficient ring, accelerating Suzuki-Miyaura couplings. The bulky 4-methylphenyl group at C4 sterically hinders reactions at C5, unlike the methyl group in 4-Bromo-5-methylpyridazine, which is smaller and less obstructive .

Physicochemical Properties

  • Boiling Points : 5-Bromo-4-(4-methylphenyl)pyrimidine has a predicted boiling point of 343.1°C, higher than pyridazine derivatives due to its larger molecular weight and aromatic substituent .
  • Density : The density of 5-Bromo-4-(4-methylphenyl)pyrimidine (1.434 g/cm³) suggests closer molecular packing compared to pyridazines, which typically have densities <1.4 g/cm³ .

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